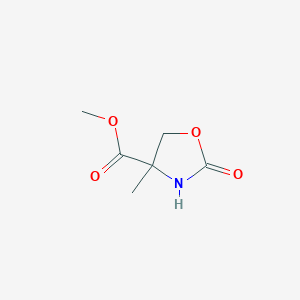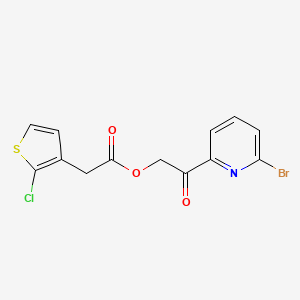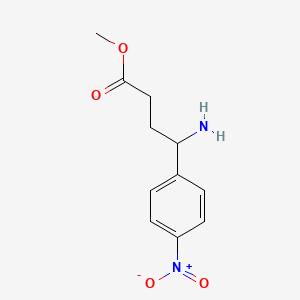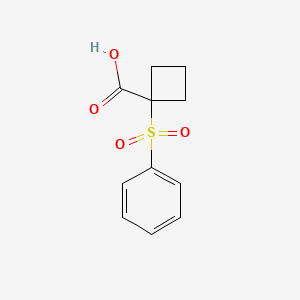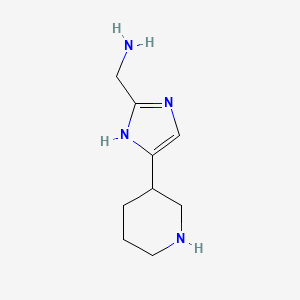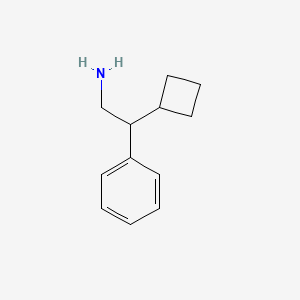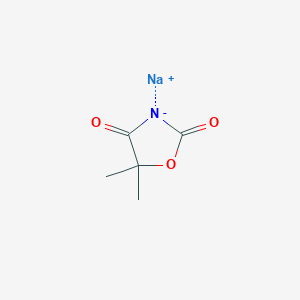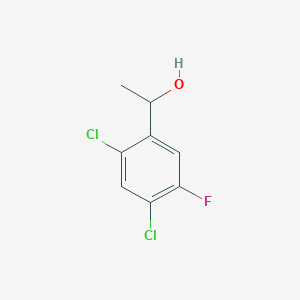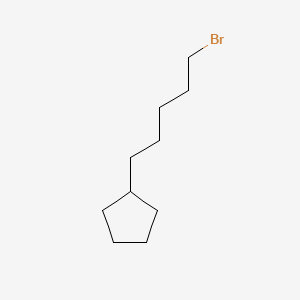![molecular formula C13H19NO B13524326 3-[4-(Methylethyl)phenyl]morpholine CAS No. 1017481-33-2](/img/structure/B13524326.png)
3-[4-(Methylethyl)phenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(propan-2-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-(propan-2-yl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(propan-2-yl)phenyl]morpholine typically involves the reaction of 4-(propan-2-yl)phenylamine with morpholine under specific conditions. One common method is to use a condensation reaction where the amine group of 4-(propan-2-yl)phenylamine reacts with the morpholine ring, often in the presence of a catalyst or under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-[4-(propan-2-yl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-[4-(propan-2-yl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[4-(propan-2-yl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
相似化合物的比较
Similar Compounds
Phenylmorpholine: A similar compound with a phenyl group instead of the 4-(propan-2-yl)phenyl group.
Substituted phenylmorpholines: These compounds have various substituents on the phenyl ring, leading to different properties and applications.
Uniqueness
3-[4-(propan-2-yl)phenyl]morpholine is unique due to the presence of the 4-(propan-2-yl)phenyl group, which can impart specific steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
1017481-33-2 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-15-8-7-14-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI 键 |
CGAPWOGSDYFKDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



